molecular formula C10H8BFO2 B3117281 (1-Fluoronaphthalen-2-yl)boronic acid CAS No. 222547-67-3

(1-Fluoronaphthalen-2-yl)boronic acid

Cat. No. B3117281
CAS RN: 222547-67-3
M. Wt: 189.98 g/mol
InChI Key: JVXMXAKEZZOHTN-UHFFFAOYSA-N
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Description

“(1-Fluoronaphthalen-2-yl)boronic acid” is a chemical compound with the CAS Number: 222547-67-3 . It has a molecular weight of 189.98 . It is a powder form substance and is used in various areas of research.


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H8BFO2/c12-10-8-4-2-1-3-7 (8)5-6-9 (10)11 (13)14/h1-6,13-14H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“this compound” is a powder form substance . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Molecular Nanoprobes and Optical Sensing

An efficient synthesis process involving (1-Fluoronaphthalen-2-yl)boronic acid has led to the development of 3-fluoroterrylene, a promising molecular nanoprobe for single-electron optical sensing. This compound, derived through palladium-catalysed cross-coupling and subsequent oxidative cyclodehydrogenation, highlights the role of this compound in creating advanced materials for optical applications (Markoulides et al., 2015).

Fluorescent Labeling for HPLC Analysis

The compound has also been utilized in the development of fluorescent labeling reagents for the determination of diol compounds via HPLC. The creation of such reagents, which include naphthaleneboronic acid derivatives, has improved the sensitivity and specificity of analytical methods for measuring low concentrations of diol compounds (Terado et al., 2000).

Anion Recognition and Sensing

In the realm of anion recognition, this compound derivatives have been explored for their potential to selectively detect fluoride ions. This is particularly relevant due to fluoride's presence in various consumer products and its environmental and health implications. Research into boronic acid-based receptors demonstrates the capability of these compounds to form fluoroborate species in organic solvents, contributing to the development of selective fluoride ion sensors (Hudnall et al., 2009).

Binding Affinity with Diols

Further investigations into the structure-reactivity relationships of boronic acids with diols have provided insights into their binding affinities, crucial for applications in sensing, delivery, and materials chemistry. This research underscores the importance of boronic acid derivatives, including this compound, in designing dynamic covalent systems and responsive materials (Brooks et al., 2018).

Synthesis and Structural Analysis

The synthesis and crystal structure analysis of amino-3-fluorophenyl boronic acid, related to this compound, provide a foundation for creating glucose sensing materials. These materials are designed to operate at physiological pH, indicating the potential of this compound derivatives in biomedical applications, such as non-invasive glucose monitoring (Das et al., 2003).

Safety and Hazards

The safety information for “(1-Fluoronaphthalen-2-yl)boronic acid” includes several hazard statements: H302, H315, H319, H335 . These codes indicate that the substance is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the substance safely .

Mechanism of Action

Target of Action

The primary target of (1-Fluoronaphthalen-2-yl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups, such as this compound, are transferred from boron to palladium . This occurs after the oxidative addition phase, where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The key biochemical pathway involved is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Result of Action

The result of the compound’s action is the formation of a new carbon-carbon bond . This is achieved through the Suzuki–Miyaura cross-coupling reaction, which allows for the creation of complex organic compounds .

Action Environment

The action of this compound is influenced by environmental factors such as temperature, pH, and the presence of other reactants . For instance, the Suzuki–Miyaura cross-coupling reaction is known for its mild and functional group tolerant reaction conditions . Additionally, the compound is generally environmentally benign, contributing to its wide application in various chemical reactions .

properties

IUPAC Name

(1-fluoronaphthalen-2-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BFO2/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-6,13-14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVXMXAKEZZOHTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C2=CC=CC=C2C=C1)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

222547-67-3
Record name (1-fluoronaphthalen-2-yl)boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1-fluoro naphthalene (14.61 g, 100 mmol, Aldrich Chemical) was dissolved in dry THF (50 mL) and cooled to -78° C. Then, a sec-butyl lithium solution (1.3 M in hexane, 100 mL) was added to the mixture over a period of 5 minutes. This mixture was stirred for 20 minutes at -78° C., then trimethylborate (15 mL, 132 mmol, Aldrich Chemical) was added. Stirring was continued at -78° C. for 15 minutes followed by stirring at room temperature for 30 minutes. The reaction was quenched by adding 100 mL of a 3:1 mixture of AcOH: H2O and stirred overnight at room temperature. Next, 500 mL of a 1:1 mixture of ethyl acetate and water was added. The organic layer was washed with 10% HCl (200 mL×1), water (200 mL×2), and brine (100 mL), dried over sodium sulfate, filtered, and solvent was removed to yield 18 grams of a white solid. This material was purified by silica-gel chromatography (350 grams of silica gel, ethyl acetate-hexane 1:1 mobile phase) to yield 16.3 g of the title compound (86%).
Quantity
14.61 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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